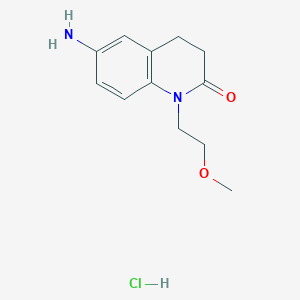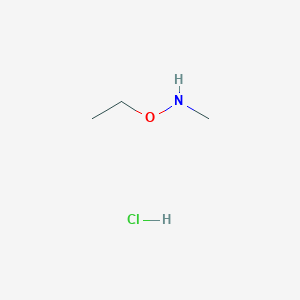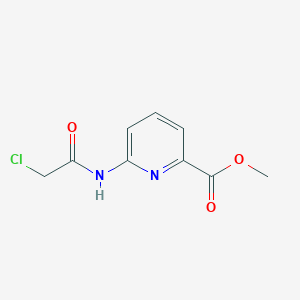
6-(2-氯乙酰氨基)吡啶-2-甲酸甲酯
描述
“Methyl 6-(2-chloroacetamido)pyridine-2-carboxylate” is a chemical compound with the molecular formula C9H9ClN2O3 and a molecular weight of 228.63 . It is also known as MAPC. This compound is a novel pyridine derivative that has attracted significant attention in scientific research due to its potential.
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9ClN2O3/c1-15-9(14)6-3-2-4-7(11-6)12-8(13)5-10/h2-4H,5H2,1H3,(H,11,12,13) . This code provides a specific string of characters that represent the compound’s molecular structure.Physical and Chemical Properties Analysis
“Methyl 6-(2-chloroacetamido)pyridine-2-carboxylate” is a powder that is stored at room temperature .科学研究应用
有机合成应用
该化合物的一个显着应用是在有机合成领域,在该领域中,它作为合成复杂分子的关键中间体。例如,Zhu 等人 (2003) 展示了它在膦催化的 [4 + 2] 环化合成高度官能化的四氢吡啶中的用途,四氢吡啶是一类具有重要药理学意义的化合物 (Zhu、Lan 和 Kwon,2003)。类似地,Yale 和 Spitzmiller (1977) 探索了它与光气反应生成新型吡啶并[1,2-a]嘧啶-4-酮的反应性,展示了它在生成杂环化合物中的用途 (Yale 和 Spitzmiller,1977)。
药物化学和药理学
在药物化学领域,该化合物已被用于合成具有潜在治疗作用的新化学实体。Ghattas 等人 (2017) 合成了新的吡啶衍生物并评估了它们的抗菌和抗炎活性,突出了该化合物在开发新药中的作用 (Ghattas 等人,2017)。Napitupulu 等人 (2006) 的另一项研究重点是其作为不对称二酰胺配体的先驱的应用,说明了它在配位金属离子以供潜在催化和材料科学中使用的用途 (Napitupulu、Lawrance、Clarkson 和 Moore,2006)。
安全和危害
The safety information for this compound includes several hazard statements: H302, H315, H318, H335 . These codes indicate that the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .
生化分析
Biochemical Properties
Methyl 6-(2-chloroacetamido)pyridine-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain proteases by forming a covalent bond with the active site serine residue, thereby preventing substrate binding and catalysis . Additionally, it can interact with nucleophilic amino acid residues in proteins, leading to modifications that affect protein structure and function.
Cellular Effects
The effects of Methyl 6-(2-chloroacetamido)pyridine-2-carboxylate on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . These changes can impact various cellular functions, including cell proliferation, differentiation, and apoptosis. Furthermore, Methyl 6-(2-chloroacetamido)pyridine-2-carboxylate can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and biosynthesis.
Molecular Mechanism
At the molecular level, Methyl 6-(2-chloroacetamido)pyridine-2-carboxylate exerts its effects through several mechanisms. One primary mechanism involves the covalent modification of enzyme active sites, leading to enzyme inhibition . This compound can also bind to specific receptors or transporters on the cell surface, triggering downstream signaling cascades. Additionally, it may interact with transcription factors, altering their ability to bind DNA and regulate gene expression. These molecular interactions collectively contribute to the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 6-(2-chloroacetamido)pyridine-2-carboxylate can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species . Over time, it may undergo hydrolysis or other degradation processes, leading to a decrease in its activity. Long-term studies have shown that prolonged exposure to Methyl 6-(2-chloroacetamido)pyridine-2-carboxylate can result in cumulative effects on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of Methyl 6-(2-chloroacetamido)pyridine-2-carboxylate vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and primarily modulate specific biochemical pathways . At higher doses, this compound can induce toxic effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where a certain dosage level is required to elicit significant biochemical and physiological responses. Careful dosage optimization is essential to balance efficacy and safety in experimental studies.
Metabolic Pathways
Methyl 6-(2-chloroacetamido)pyridine-2-carboxylate is involved in several metabolic pathways. It can be metabolized by enzymes such as esterases and amidases, leading to the formation of metabolites that may retain or lose biological activity . These metabolic transformations can affect the compound’s pharmacokinetics and pharmacodynamics. Additionally, Methyl 6-(2-chloroacetamido)pyridine-2-carboxylate can influence metabolic flux by modulating the activity of key enzymes in metabolic pathways, thereby altering the levels of various metabolites.
Transport and Distribution
The transport and distribution of Methyl 6-(2-chloroacetamido)pyridine-2-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms or passive diffusion. Once inside the cell, it may localize to specific organelles or compartments, depending on its chemical properties and interactions with intracellular proteins. The distribution of Methyl 6-(2-chloroacetamido)pyridine-2-carboxylate can influence its biological activity and therapeutic potential.
Subcellular Localization
Methyl 6-(2-chloroacetamido)pyridine-2-carboxylate exhibits distinct subcellular localization patterns. It can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications . The subcellular localization of this compound can affect its activity and function, as it may interact with different sets of biomolecules in various cellular environments. Understanding the subcellular distribution of Methyl 6-(2-chloroacetamido)pyridine-2-carboxylate is crucial for elucidating its mechanism of action and optimizing its use in research and therapeutic applications.
属性
IUPAC Name |
methyl 6-[(2-chloroacetyl)amino]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3/c1-15-9(14)6-3-2-4-7(11-6)12-8(13)5-10/h2-4H,5H2,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANIZQHHVOCSBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CC=C1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



amine hydrochloride](/img/structure/B1379487.png)

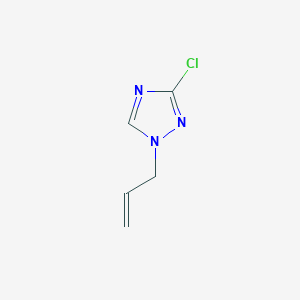
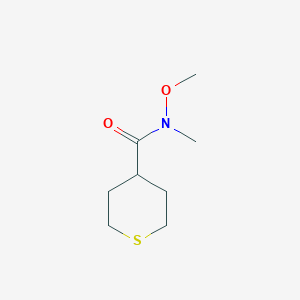

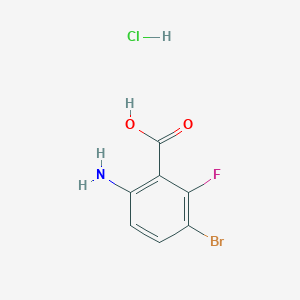

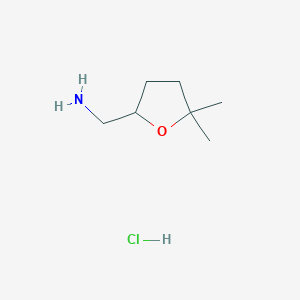

![7-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1379505.png)
